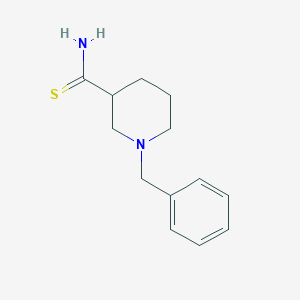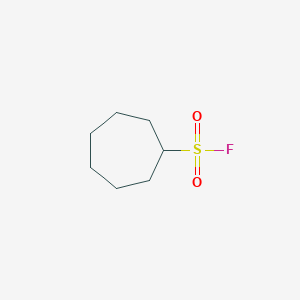
Cycloheptanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to a cycloheptane ring. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptanesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of cycloheptane using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize advanced techniques such as electrochemical fluorination, which allows for the efficient and selective introduction of the sulfonyl fluoride group into the cycloheptane ring .
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), cesium fluoride (CsF), and sulfuryl fluoride gas (SO₂F₂). Reaction conditions typically involve mild temperatures and the presence of phase transfer catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cycloheptane derivatives .
Aplicaciones Científicas De Investigación
Cycloheptanesulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cycloheptanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins. This reactivity allows the compound to modify and inhibit the activity of target enzymes and proteins, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Cycloheptanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as methanesulfonyl fluoride and benzenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity and selectivity in various chemical and biological applications.
List of Similar Compounds
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Ethanesulfonyl fluoride
- Propanesulfonyl fluoride
This compound stands out among these compounds due to its larger ring size and the resulting differences in chemical behavior .
Propiedades
Fórmula molecular |
C7H13FO2S |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
cycloheptanesulfonyl fluoride |
InChI |
InChI=1S/C7H13FO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 |
Clave InChI |
CYYNUQBSIQXUKT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
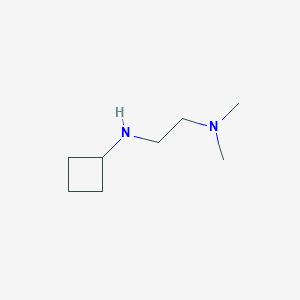
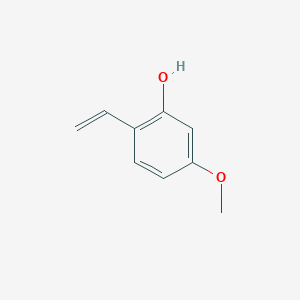
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)

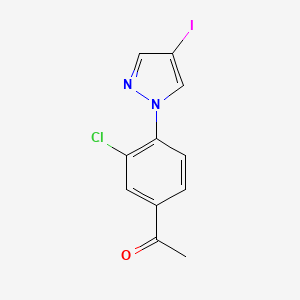
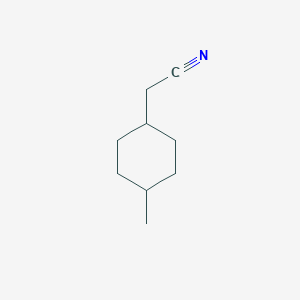
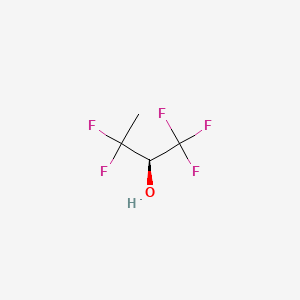
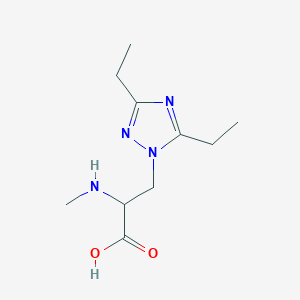
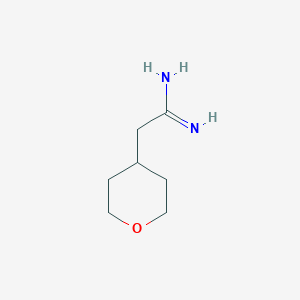
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
